molecular formula C9H8BrFO2 B1422879 Methyl 2-(bromomethyl)-6-fluorobenzoate CAS No. 197516-58-8

Methyl 2-(bromomethyl)-6-fluorobenzoate

Cat. No.: B1422879
CAS No.: 197516-58-8
M. Wt: 247.06 g/mol
InChI Key: ZUDNSKMFGSEPFB-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, featuring a bromomethyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-6-fluorobenzoate typically involves the bromination of methyl 6-fluorobenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the bromomethyl group can yield methyl 2-(hydroxymethyl)-6-fluorobenzoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: Fluorinated benzoic acids.

    Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-fluorobenzoate is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and probes for studying biological systems.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

    Methyl 2-bromobenzoate: Lacks the fluorine atom, resulting in different reactivity and applications.

    Methyl 2-(chloromethyl)-6-fluorobenzoate:

    Methyl 2-(bromomethyl)-4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, affecting the compound’s chemical behavior.

Properties

IUPAC Name

methyl 2-(bromomethyl)-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNSKMFGSEPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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